molecular formula C17H12N2O3S3 B3013955 5-({2-[(4-Methylphenyl)sulfanyl]-5-nitrophenyl}methylene)-2-thioxo-1,3-thiazolan-4-one CAS No. 286860-13-7

5-({2-[(4-Methylphenyl)sulfanyl]-5-nitrophenyl}methylene)-2-thioxo-1,3-thiazolan-4-one

Cat. No.: B3013955
CAS No.: 286860-13-7
M. Wt: 388.47
InChI Key: CSKDDJUGOQNWLT-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-({2-[(4-Methylphenyl)sulfanyl]-5-nitrophenyl}methylene)-2-thioxo-1,3-thiazolan-4-one is a rhodanine-derived heterocyclic compound characterized by a thiazolidin-4-one core substituted with a nitrophenyl group bearing a 4-methylphenylsulfanyl moiety at the 2-position. The compound belongs to the class of 5-arylidenerhodanines, which are widely studied for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .

Properties

IUPAC Name

(5E)-5-[[2-(4-methylphenyl)sulfanyl-5-nitrophenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O3S3/c1-10-2-5-13(6-3-10)24-14-7-4-12(19(21)22)8-11(14)9-15-16(20)18-17(23)25-15/h2-9H,1H3,(H,18,20,23)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSKDDJUGOQNWLT-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])C=C3C(=O)NC(=S)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])/C=C/3\C(=O)NC(=S)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-({2-[(4-Methylphenyl)sulfanyl]-5-nitrophenyl}methylene)-2-thioxo-1,3-thiazolan-4-one is a thiazole derivative that has garnered attention for its diverse biological activities. This compound's structure, characterized by a thiazole ring and various functional groups, suggests potential applications in medicinal chemistry, particularly in antimicrobial and anticancer therapies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C15H12N2O3S2\text{C}_{15}\text{H}_{12}\text{N}_2\text{O}_3\text{S}_2

This structure includes:

  • A thiazole core,
  • A nitrophenyl group,
  • A sulfanyl substituent.

Biological Activity Overview

The biological activity of this compound has been studied across various domains, including antimicrobial and anticancer effects. The following sections detail these findings.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties against various pathogens. For instance:

  • Antibacterial Activity : Studies have shown that similar thiazole compounds demonstrate activity against both Gram-positive and Gram-negative bacteria. The presence of the nitrophenyl group enhances this activity by interfering with bacterial cell wall synthesis and function .
  • Antifungal Activity : Compounds with thiazole rings have also been reported to show antifungal properties, particularly against drug-resistant strains of Candida species. This is crucial given the rising incidence of antifungal resistance .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundTarget PathogenMechanism of ActionReference
Compound AStaphylococcus aureusCell wall synthesis inhibition
Compound BEscherichia coliDisruption of membrane integrity
Compound CCandida albicansInhibition of ergosterol biosynthesis

Anticancer Activity

The anticancer potential of this compound has been evaluated through in vitro studies. The results indicate:

  • Cell Viability Reduction : In assays using human cancer cell lines such as A549 (lung cancer) and Caco-2 (colon cancer), significant reductions in cell viability were observed upon treatment with this compound .
  • Selectivity : The compound showed a preference for Caco-2 cells over A549 cells, suggesting specific interactions with cellular targets unique to colorectal cancer cells .

Table 2: Anticancer Activity Against Different Cell Lines

Cell LineIC50 (µM)Mechanism of ActionReference
A54950Induction of apoptosis
Caco-230Cell cycle arrest

The proposed mechanisms underlying the biological activities of this compound include:

  • Enzyme Inhibition : Interaction with key enzymes involved in microbial metabolism or cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress leading to cell death in cancer cells.
  • DNA Interaction : Binding to DNA or interfering with DNA replication processes in both microbial and cancer cells.

Case Studies

Several case studies have illustrated the efficacy of thiazole derivatives in clinical settings:

  • Study on Antimicrobial Efficacy : A recent investigation into a series of thiazole compounds demonstrated their effectiveness against multi-drug resistant strains, highlighting their potential as new therapeutic agents .
  • Cancer Treatment Trials : Clinical trials involving thiazole derivatives have shown promising results in reducing tumor size in patients with colorectal cancer, indicating their potential for further development as anticancer drugs .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 5-({2-[(4-Methylphenyl)sulfanyl]-5-nitrophenyl}methylene)-2-thioxo-1,3-thiazolan-4-one can be contextualized by comparing it with analogous rhodanine derivatives. Key differences arise in substituent patterns, synthetic routes, and spectral properties, as summarized below:

Table 1: Structural and Functional Comparison of Rhodanine Derivatives

Compound Name Substituents Key Structural Features Spectral Data (IR/NMR) Synthesis Method References
Target Compound - 2-[(4-Methylphenyl)sulfanyl]-5-nitrophenyl group at C5
- No substitution at N3
- Strong electron-withdrawing (NO₂) and donating (S-C₆H₄-CH₃) groups
- Planar benzylidene-thiazolidinone core
Not explicitly reported, but expected ν(C=S) ~1240–1255 cm⁻¹ (IR); aromatic protons in 1H-NMR at δ 7.0–8.5 ppm Likely involves condensation of rhodanine with substituted benzaldehyde derivatives
(5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one - 2-Methylbenzylidene at C5
- Phenyl group at N3
- Electron-donating methyl group on benzylidene
- Bulky N3 substituent
ν(C=S) at 1243 cm⁻¹ (IR); NH stretch absent, confirming thione tautomer Condensation of rhodanine with 2-methylbenzaldehyde in acidic media
(5Z)-5-(2-Hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one methanol hemisolvate - 2-Hydroxybenzylidene at C5
- Methanol solvate
- Intramolecular hydrogen bonding via hydroxyl group
- Solvate influences crystal packing
ν(O-H) at ~3400 cm⁻¹ (IR); methanol peaks in 1H-NMR at δ 3.3 ppm Recrystallization from methanol after condensation
3-Ethyl-5-((2-[(4-methylphenyl)sulfanyl]-5-nitrophenyl)methylene)-2-thioxo-1,3-thiazolan-4-one - Ethyl group at N3
- Same benzylidene as target compound
- Enhanced steric bulk at N3
- Similar electronic effects from nitro and sulfanyl groups
ν(C=S) ~1250 cm⁻¹ (IR); ethyl protons in 1H-NMR at δ 1.2–1.4 ppm (triplet) Alkylation of rhodanine precursor with ethylating agents
(E)-5-((5-(4-nitrophenyl)furan-2-yl)methylene)-4-thioxothiazolidin-2-one - 5-(4-Nitrophenyl)furan-2-yl group at C5 - Furan ring introduces π-conjugation
- Nitro group enhances electrophilicity
ν(C=O) absent (confirmed cyclization); furan protons at δ 6.5–7.5 ppm (1H-NMR) Multi-step synthesis involving furan intermediates

Key Findings from Comparative Analysis

In contrast, derivatives with hydroxy or methoxy groups (e.g., ) exhibit hydrogen-bonding capabilities, which may influence solubility and binding specificity .

Synthetic Methodologies: Most rhodanine derivatives are synthesized via Knoevenagel condensation of rhodanine with substituted aldehydes under acidic or basic conditions . The target compound likely follows this route, though its nitro and sulfanyl substituents may require protective group strategies .

Spectral and Crystallographic Insights: IR spectra consistently show ν(C=S) vibrations near 1240–1255 cm⁻¹, confirming the thione tautomer . Crystallographic data for related thiadiazoles () reveal planar geometries and dihedral angles (<50°) between aromatic rings, suggesting similar planarity in the target compound’s benzylidene-thiazolidinone core .

Structure-Activity Relationships (SAR): Electron-withdrawing groups (e.g., NO₂) on the benzylidene ring are associated with enhanced antimicrobial activity in rhodanine derivatives . Solvates (e.g., methanol in ) can stabilize crystal lattices but may reduce bioavailability due to higher molecular weight .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.